N,N-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide
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Overview
Description
1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- is a heterocyclic organic compound that contains an imidazole ring. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Wallach synthesis: This method uses the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Marckwald synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.
Amino nitrile method: This method involves the reaction of amino nitriles with aldehydes or ketones.
Industrial Production Methods
Industrial production of 1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different imidazole derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution reagents: Common reagents for substitution reactions include halogens, alkyl halides, and acyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid derivatives, while reduction can produce various imidazole derivatives with different substituents.
Scientific Research Applications
1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- can be compared with other similar compounds, such as:
1H-Imidazole-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.
1H-Imidazole-4-carboxamide: This compound also has a similar structure but with the carboxamide group at the 4-position.
1H-Imidazole-5-carboxamide: This compound has the carboxamide group at the 5-position.
The uniqueness of 1H-Imidazole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-2-oxo- lies in its specific structure and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
CAS No. |
61224-26-8 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N,N-dimethyl-2-oxo-1H-imidazole-3-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-8(2)6(11)9-4-3-7-5(9)10/h3-4H,1-2H3,(H,7,10) |
InChI Key |
XYTVWWVGVUIUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=CNC1=O |
Origin of Product |
United States |
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